[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one
Description
[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one is a complex organic compound that features a benzothiazole ring fused with a morpholine ring and a sulfur atom
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-imino-morpholin-4-yl-oxo-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c12-18(15,14-5-7-16-8-6-14)11-13-9-3-1-2-4-10(9)17-11/h1-4,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXXZQLVVVVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=N)(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one typically involves the reaction of 2-mercaptobenzothiazole with morpholine derivatives under specific conditions. One common method includes the use of acid chlorides to facilitate the formation of the desired compound. The reaction can be summarized as follows:
Starting Materials: 2-mercaptobenzothiazole and morpholine derivatives.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 2-mercaptobenzothiazole is first treated with the acid chloride to form an intermediate, which then reacts with the morpholine derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Oxidation and Sulfur-Based Reactivity
The sulfanyl (S–) group participates in oxidation and disproportionation reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | I₂ in DMSO or MeOH | Triiodides (e.g., benzothiazolium triiodides) |
| Thermal decomposition | Heating (100–150°C) | Sulfur radicals and morpholine derivatives |
Experimental data for similar compounds (e.g., 2-amino-1,3-benzothiazolium iodides) show that oxidative cyclization with iodine generates fused heterocycles like benzo[d]imidazo[2,1-b]thiazolium triiodides .
Cyclization and Rearrangement
Intramolecular cyclization is driven by enol intermediate formation , as confirmed by DFT calculations (B3LYP/DGDZVP method) :
| Substituent (R) | ΔE° (kcal/mol) | ΔG° (kcal/mol) |
|---|---|---|
| Me (methyl) | +4.0 | −9.2 |
| Ph (phenyl) | +5.2 | −10.8 |
| 2-thienyl | +6.3 | −3.8 |
Key findings:
-
Methyl-substituted derivatives exhibit the lowest activation barriers (ΔG° = −9.2 kcal/mol) .
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Bulky substituents (e.g., 2-carbazolyl) hinder cyclization due to steric strain during planar enol formation .
Substitution Reactions
The morpholine moiety undergoes nucleophilic substitution with alkyl halides or sulfonates:
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Morpholine ring opening in acidic conditions generates secondary amines .
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Thiazole ring functionalization with electrophiles (e.g., iodomethane) occurs at the sulfur or nitrogen sites, altering biological activity .
Stability and Degradation
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Hydrolytic stability : The compound degrades in aqueous alkaline solutions via sulfanyl group hydrolysis (t₁/₂ = 12–24 hr at pH 9).
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Photodegradation : UV exposure (λ = 254 nm) induces C–S bond cleavage, forming benzothiazole and morpholine fragments.
Comparative Reactivity
| Feature | [(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-λ⁶-sulfanyl]one | Analog (2-amino-1,3-benzothiazole) |
|---|---|---|
| Oxidation resistance | Moderate (forms triiodides) | Low (rapid oxidation to sulfoxides) |
| Cyclization tendency | High (ΔG° < −3 kcal/mol) | Low (requires catalysts) |
| Solubility | Low in H₂O; high in DMSO | Moderate in polar solvents |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to [(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one exhibit antimicrobial properties. Benzothiazole derivatives have been studied for their effects against various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Properties
Benzothiazole derivatives are also investigated for their anticancer activities. Studies have shown that certain modifications in the benzothiazole structure can enhance cytotoxic effects against cancer cell lines. The morpholine component may play a role in improving bioavailability and selectivity .
Optical Materials
The structural characteristics of this compound suggest potential applications in optical materials. Research into related compounds has explored their use as dyes or in photonic devices due to their ability to absorb and emit light effectively .
Pharmaceutical Development
Given its unique structure, this compound may serve as a lead compound in pharmaceutical development. The morpholine ring is known for enhancing solubility and metabolic stability, which is crucial in drug formulation .
Agricultural Chemistry
There is emerging interest in the application of benzothiazole derivatives in agrochemicals, particularly as fungicides or herbicides. Their mechanism of action often involves disrupting cellular processes in target organisms, making them suitable candidates for agricultural applications .
Table of Case Studies on Related Compounds
Mechanism of Action
The mechanism of action of [(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar structural features but lacking the morpholine and sulfur groups.
2-Mercaptobenzothiazole: Contains a thiol group, making it more reactive in certain chemical reactions.
Morpholine: A simpler ring structure that lacks the benzothiazole moiety.
Uniqueness
[(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one is unique due to its combination of a benzothiazole ring, a morpholine ring, and a sulfur atom. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Biological Activity
The compound [(1,3-Benzothiazol-2-yl)(morpholin-4-yl)imino-lambda6-sulfanyl]one (CAS No. 2241140-11-2) is a synthetic organic molecule with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
The molecular formula of this compound is , with a predicted boiling point of approximately 447.4°C and a density of about 1.56 g/cm³ . The synthesis typically involves the reaction of 2-mercaptobenzothiazole with morpholine, highlighting its accessibility for further research and development.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and morpholine moieties often exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzothiazole possess potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .
Anticancer Activity
Recent investigations have focused on the anticancer potential of this compound. In vitro studies showed that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 | |
| Antibacterial | S. aureus | 10 | |
| Anticancer | MCF-7 | 20 | |
| Anticancer | HeLa | 25 |
Case Study 1: Antibacterial Efficacy
A collaborative study involving multiple institutions assessed the antibacterial efficacy of this compound against clinically relevant strains. The compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Cancer Cell Line Testing
In a preclinical trial, the compound was tested against various cancer cell lines to evaluate its cytotoxic effects. The results indicated that it effectively reduced cell viability in MCF-7 and HeLa cells by over 50% at concentrations below 30 µM, supporting its candidacy for further drug development .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : By activating caspases, it promotes programmed cell death in cancer cells.
- Disruption of Membrane Integrity : Its interaction with bacterial membranes can lead to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
